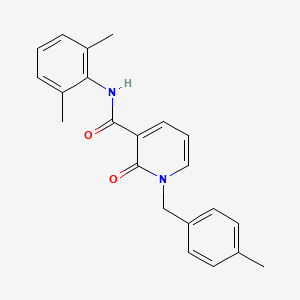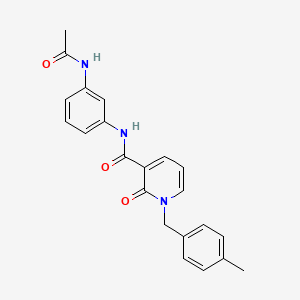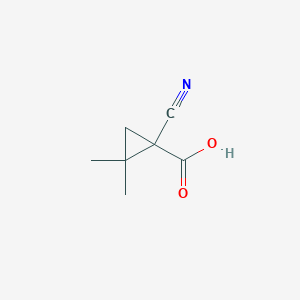
1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid” is a substituted cyclopropane . It is an intermediate formed during homoconjugate addition of nucleophiles to cyclopropane-1,1-dicarboxylate derivative .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, Ethyl 1-cyano-1-cyclopropanecarboxylate can be prepared by reacting ethyl cyanoacetate, 1,2-dibromoethane, potassium carbonate, and DMSO .Molecular Structure Analysis
This compound contains a total of 19 bonds; 10 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 1 three-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 nitrile(s) (aliphatic), and 1 hydroxyl group(s) .Wissenschaftliche Forschungsanwendungen
Synthesis and Insecticidal Properties
1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid has been utilized in the synthesis of compounds with significant insecticidal properties. This includes the preparation of derivatives such as chrysanthemic acid and hemicaronic aldehyde, which are precursors to potent natural and unnatural pyrethrinoid insecticides (Vos & Krief, 1979). Further research has led to the development of novel insecticidal compounds, where structural modifications of the cyclopropane ring, such as halogenated 1,3-alkadienyl substituents, have been shown to influence insecticidal activity (Bosone et al., 1986).
Biological Activity and Compound Synthesis
The compound has been a leading component in the synthesis of various biologically active compounds. For instance, it has been used in the creation of glycosyl esters of cyclopropane carboxylic acid, which have been studied for their biological activities (Tian Li, 2009). Additionally, its derivatives have been explored in the synthesis and characterization of novel pyrazole compounds, which have potential applications in various fields of chemistry and pharmacology (Shuwen Xue et al., 2016).
Chemical Synthesis and Catalysis
The chemical properties of 1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid have been harnessed in several synthetic pathways. For example, it has been involved in nucleophilic substitutions catalyzed by palladium(0), demonstrating its potential as a building block in organic synthesis (Stolle et al., 1992). Its utility extends to the synthesis of orphaned cyclopropanes using sulfones as carbene equivalents, a process significant for producing small molecules with 1,1-dimethylcyclopropanes, prevalent in nature (John Douglas Johnson et al., 2022).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as synthetic pyrethroids, interact with the nervous systems of target organisms .
Mode of Action
Related compounds, such as lambda-cyhalothrin, a synthetic type ii pyrethroid insecticide, have been shown to induce liver injury through the activation of oxidative stress and proinflammatory gene expression .
Biochemical Pathways
Studies on similar compounds like lambda-cyhalothrin have shown that exposure to these compounds can lead to increased markers of hepatic oxidative stress and inflammation .
Pharmacokinetics
It is known that similar compounds, such as lambda-cyhalothrin, can accumulate in liver tissues .
Result of Action
Studies on similar compounds like lambda-cyhalothrin have shown that exposure to these compounds can lead to histopathological changes and alterations of main parameters related to oxidative stress and inflammatory responses in the liver .
Action Environment
They are also highly toxic to fish, aquatic invertebrates, and honeybees .
Eigenschaften
IUPAC Name |
1-cyano-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6(2)3-7(6,4-8)5(9)10/h3H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASPGQAZRAUKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132570-71-9 |
Source


|
| Record name | 1-cyano-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2589143.png)
![5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2589144.png)
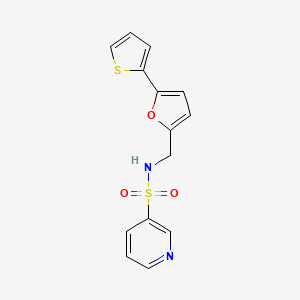

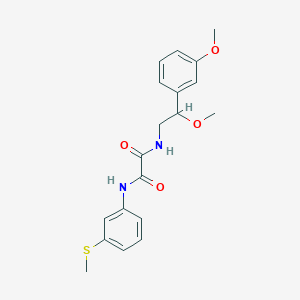

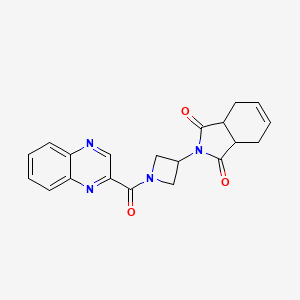
![ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate](/img/structure/B2589154.png)
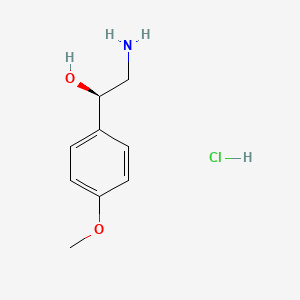
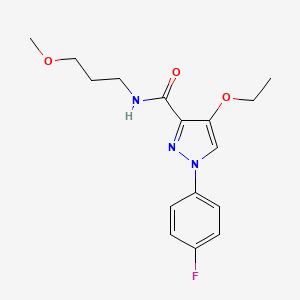
![4-[(2,5-dimethylphenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2589159.png)
